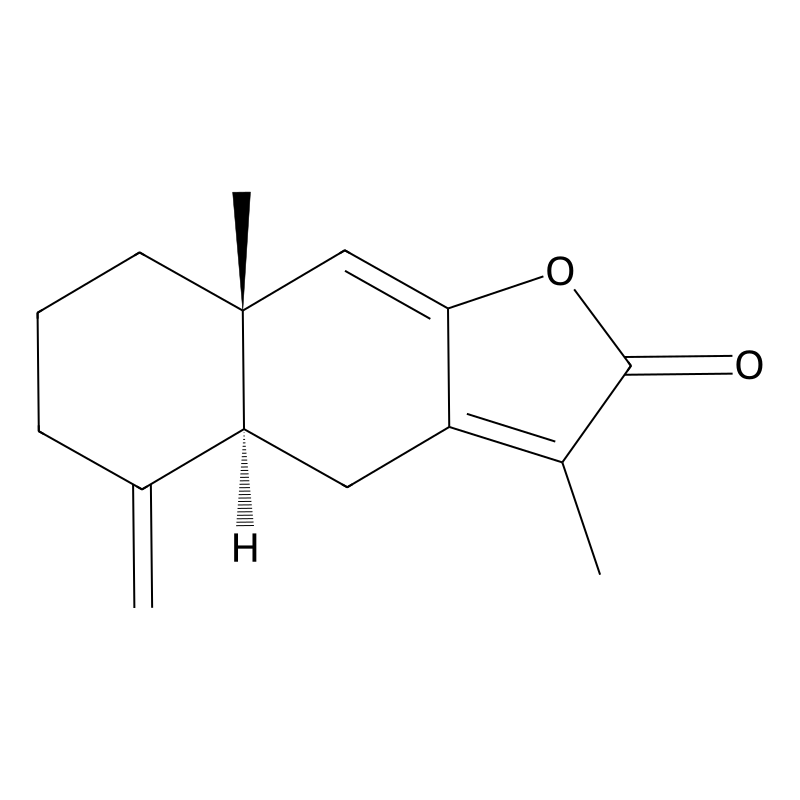

Atractylenolide I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

from Atractylodes macrocephala Koidz; structure in first source

Atractylenolide I is a eudesmane-type sesquiterpenoid lactone primarily isolated from the rhizomes of *Atractylodes* species. It is recognized as a principal bioactive constituent alongside its close structural analogs, Atractylenolide II and Atractylenolide III. Functionally, it is most frequently investigated for its anti-inflammatory, neuroprotective, and anti-cancer properties. These activities are often attributed to its modulation of critical signaling pathways, including Toll-like receptor 4 (TLR4), NF-κB, and JAK/STAT. For procurement purposes, its moderate solubility in ethanol and DMSO, and insolubility in water, are key handling characteristics.

Research Fit

References

- [3] Xie, Y., et al. (2023). Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. *Molecules*, 28(9), 3937.

- [4] Deng, S., et al. (2021). Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics. *Archives of Pharmacal Research*, 44(7), 633-654.

- [5] Deng, S., et al. (2021). Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics. *Archives of Pharmacal Research*, 44(7), 633-654.

- [7] Xie, Y., et al. (2023). Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. *Molecules*, 28(9), 3937.

Substituting Atractylenolide I with its close analogs, Atractylenolide II or III, or with a crude *Atractylodes* rhizome extract, is a critical experimental error. Despite structural similarities, these compounds exhibit distinct pharmacological profiles; for instance, Atractylenolide I and III show more pronounced anti-inflammatory and organ-protective properties, while I and II have more notable anti-cancer activities. Furthermore, the relative concentrations of these lactones vary significantly depending on the plant's origin and processing, making crude extracts an unreliable source for reproducible, quantifiable research. Procuring the purified Atractylenolide I isomer is essential for attributing observed effects to a specific molecular structure and avoiding confounding results from less active or mechanistically different analogs.

Substitution Risk

References

- [3] Xie, Y., et al. (2023). Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. *Molecules*, 28(9), 3937.

- [4] Deng, S., et al. (2021). Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics. *Archives of Pharmacal Research*, 44(7), 633-654.

Superior Anti-Inflammatory Potency in Macrophage Models

In a direct comparison using murine peritoneal macrophages, Atractylenolide I demonstrated significantly higher potency in inhibiting key inflammatory mediators than its analog, Atractylenolide III. Atractylenolide I inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 value of 41 μM. While a specific IC50 for Atractylenolide III was not provided in the same head-to-head study, other research indicates its activity is generally observed at higher concentrations, often in the 100 µg/mL range for significant inhibition of inflammatory cytokines. This suggests a clear potency advantage for Atractylenolide I in standard inflammation screening models.

| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production (IC50) |

| Target Compound Data | 41 μM |

| Comparator Or Baseline | Atractylenolide III (Qualitatively reported to be less potent; significant inhibition often cited at higher concentrations) |

| Quantified Difference | Atractylenolide I demonstrates micromolar potency, whereas Atractylenolide III often requires higher concentrations for similar effects. |

| Conditions | LPS-stimulated murine peritoneal macrophages. |

For researchers screening for potent anti-inflammatory agents, selecting Atractylenolide I allows for the use of lower, more specific concentrations, reducing the risk of off-target effects.

Demonstrated In Vivo Efficacy and CNS Penetration in Neuroinflammation Models

Atractylenolide I has proven efficacy in preclinical *in vivo* models of neurodegenerative disease, a critical differentiator for translational research. In an MPTP-induced mouse model of Parkinson's disease, intraperitoneal administration of Atractylenolide I reversed behavioral deficits, decreased microglial activation in the substantia nigra and spinal cord, and protected dopaminergic neurons. While Atractylenolide III also shows neuroprotective activity, Atractylenolide I has been specifically shown to reduce neuroinflammation and confer protection in established *in vivo* parkinsonian models, validating its use for studies requiring blood-brain barrier penetration and CNS activity.

| Evidence Dimension | Neuroprotective and Anti-Neuroinflammatory Activity |

| Target Compound Data | Effective in reversing motor deficits and protecting dopaminergic neurons in an MPTP mouse model of Parkinson's Disease. |

| Comparator Or Baseline | Atractylenolide III (Also reported to have neuroprotective effects, but Atractylenolide I is specifically validated in the widely used MPTP model). |

| Quantified Difference | Demonstrated efficacy in a standard, whole-animal model of neurodegeneration, confirming CNS bioavailability and therapeutic effect. |

| Conditions | MPTP-intoxicated C57BL6/J mice, intraperitoneal administration. |

For *in vivo* studies of neurodegenerative diseases, procuring Atractylenolide I provides validated evidence of its ability to cross the blood-brain barrier and exert a protective effect in the CNS.

Handling & Processability: Defined Solubility Profile for Reproducible Formulations

Reproducibility in experimental work requires well-defined physical properties. Atractylenolide I has a documented solubility profile suitable for common laboratory workflows, with good solubility in DMSO (46 mg/mL) and ethanol (46 mg/mL), and practical insolubility in water. Technical datasheets from suppliers confirm solubility in methanol at approximately 1 mg/mL. This contrasts with crude extracts, which contain a mixture of compounds with varying solubilities, making consistent stock solution preparation and dosage formulation difficult. Procuring purified Atractylenolide I ensures predictable behavior in solution, which is a prerequisite for accurate and reproducible dosing in both *in vitro* and *in vivo* experiments.

| Evidence Dimension | Solubility in Common Lab Solvents |

| Target Compound Data | Soluble in DMSO (~46 mg/mL), Ethanol (~46 mg/mL), Methanol (~1 mg/mL); Insoluble in water. |

| Comparator Or Baseline | Crude *Atractylodes* Extract (Variable and undefined solubility due to its multicomponent nature). |

| Quantified Difference | Provides a predictable and quantifiable basis for stock solution preparation and formulation, unlike heterogeneous crude extracts. |

| Conditions | Standard laboratory conditions. |

This defined solubility profile enables the creation of precise, reproducible formulations and ensures accurate compound delivery, a critical factor for dose-response studies.

Screening for Potent TLR4 Antagonists in Inflammation Research

Based on its superior potency in inhibiting inflammatory mediators in macrophages, Atractylenolide I is the indicated choice for studies aiming to identify or characterize potent inhibitors of the TLR4 signaling pathway. Its use allows for clearer dose-response relationships compared to less potent analogs like Atractylenolide III.

In Vivo Studies of Neuroinflammation and Neurodegeneration

For preclinical research into diseases like Parkinson's, where CNS inflammation is a key factor, Atractylenolide I is a validated tool. Its proven ability to cross the blood-brain barrier and exert neuroprotective effects in animal models makes it a more reliable choice than analogs whose *in vivo* CNS efficacy is less established.

Structure-Activity Relationship (SAR) Studies of Sesquiterpenoid Lactones

To accurately determine how specific structural features of sesquiterpenoid lactones contribute to their biological activity, starting with a purified, well-characterized isomer is non-negotiable. Atractylenolide I serves as an essential reference compound for SAR studies, providing a clean baseline to which analogs like II and III can be compared.

Developing Reproducible Formulations for Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The defined solubility profile of Atractylenolide I is critical for developing consistent formulations for PK/PD analysis. Unlike crude extracts, its use ensures that observed pharmacokinetic parameters and pharmacodynamic effects can be directly attributed to a known concentration of a single molecular entity, a fundamental requirement for translational research.

Application Fit

References

- [3] Xie, Y., et al. (2023). Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. *Molecules*, 28(9), 3937.

- [4] Deng, S., et al. (2021). Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics. *Archives of Pharmacal Research*, 44(7), 633-654.

- [15] Venkatesan, R., et al. (2017). Neuroprotective Role of Atractylenolide-I in an In Vitro and In Vivo Model of Parkinson's Disease. *Nutrients*, 9(5), 451.

- [19] Gao, Y., et al. (2024). Atractylenolide-I Ameliorates Motor Deficits and Reduces Inflammation of the Spinal Cord by SIRT1/PGC-1α Pathway in MPTP Subacute Mouse Model of Parkinson's Disease. *Neuropsychiatric Disease and Treatment*, 20, 1919-1929.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types